molecular formula C10H14N4O B1284737 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one CAS No. 953894-31-0

4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one

Cat. No.: B1284737
CAS No.: 953894-31-0
M. Wt: 206.24 g/mol
InChI Key: OEDSBTCNTNAZAU-UHFFFAOYSA-N
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Description

4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one (CAS 953894-31-0) is a high-value heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperazin-2-one ring, a six-membered lactam, linked to a pyridine moiety substituted with an aminomethyl group, giving it a molecular formula of C10H14N4O and a molecular weight of 206.24 g/mol . This specific architecture makes it a promising scaffold for the development of novel therapeutic agents. Its primary research applications are rooted in its potential to interact with key biological targets in the central nervous system. Structurally related piperazine and pyridine derivatives have demonstrated potent activity as 5-HT1A receptor agonists, which are implicated in mood regulation, anxiety disorders, and neuroprotection . Furthermore, recent scientific investigations highlight the importance of similar (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives as potent TRPV4 antagonists . The TRPV4 cation channel is a critical target for pain research, as it is activated by various stimuli and is involved in mechanical hyperalgesia, making this compound highly relevant for developing new analgesic treatments . This product is offered as a high-purity material for research purposes. It is supplied with guaranteed quality and stability, ensured by cold-chain transportation and storage recommendations to be sealed in a dry environment at 2-8°C . This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[3-(aminomethyl)pyridin-2-yl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c11-6-8-2-1-3-13-10(8)14-5-4-12-9(15)7-14/h1-3H,4-7,11H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDSBTCNTNAZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one involves several steps. . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific kinases or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Synthesis Yield (%)
4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one Piperazin-2-one + pyridine 3-aminomethyl pyridine C₁₀H₁₃N₅O 219.25 Not explicitly reported (hypothetical) N/A
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) Piperazine + pyridopyrimidinone Pyridin-2-yl-piperazine + pyridopyrimidinone C₁₈H₁₉N₇O 365.40 Kinase inhibition (reported in ) Not specified
4-Methyl-1-(4-(3-(5-nitrofuran-2-yl)-4,5-dihydroisoxazol-5-yl)phenyl)piperazin-2-one (15) Piperazin-2-one + nitrofuran-isoxazoline 5-nitrofuran-isoxazoline + 4-methyl C₁₈H₁₈FN₅O₄ 387.37 Antitubercular activity 67.2
2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol Piperazine + ethanol-substituted pyridine Ethanol + 5-aminomethyl pyridine C₁₄H₂₃N₄O 265.36 Not explicitly reported Not specified
Key Observations:

Piperazin-2-one vs.

Substituent Effects: The aminomethyl pyridine group in the target compound may improve target binding compared to simpler pyridine or phenyl substituents (e.g., compound 15 in ). Nitrofuran-isoxazoline moieties (compound 15) confer antitubercular activity, suggesting that electron-withdrawing groups enhance efficacy against Mycobacterium tuberculosis . Ethanol-substituted analogs (e.g., ) exhibit higher hydrophilicity, which may improve solubility but reduce membrane permeability compared to the target compound.

Pharmacological and Physicochemical Properties

  • Antitubercular Activity : Nitrofuran-isoxazoline derivatives (e.g., compound 15) exhibit MIC values <1 µg/mL against M. tuberculosis, while the target compound’s activity remains unstudied .
  • Solubility: Piperazin-2-one derivatives generally show moderate solubility in polar aprotic solvents (e.g., DMSO) but lower aqueous solubility than ethanol-substituted analogs .
  • Metabolic Stability : The lactam ring in piperazin-2-one resists oxidative metabolism better than piperazine, as seen in antitubercular compounds with longer half-lives .

Research Findings and Implications

  • Structural Optimization: Piperazin-2-one scaffolds are increasingly favored in drug design for their balance of stability and flexibility. Substitution at the pyridine 3-position (e.g., aminomethyl) enhances binding to targets like kinases or GPCRs .
  • Activity Trade-offs: While nitrofuran derivatives () excel in antitubercular activity, their toxicity profiles may limit therapeutic use compared to aminomethyl-pyridine analogs .
  • Synthetic Feasibility : Piperazin-2-one derivatives are synthetically accessible via reductive amination or SNAr reactions, with yields ranging from 50–70% .

Biological Activity

4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against several bacterial strains, highlighting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research has shown that this compound can inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The mechanism involves modulation of specific signaling pathways and inhibition of key kinases involved in tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as histone demethylases, which play a crucial role in gene regulation and cancer progression. Inhibitory assays have demonstrated IC50 values indicating effective inhibition of these enzymes .
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity, influencing various signaling pathways critical for cellular functions and responses to external stimuli .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReferences
AntimicrobialGram-positive bacteriaMIC = 31.25 µg/mL
AnticancerHT29 (Colon cancer)IC50 = 22 µM
AnticancerMCF7 (Breast cancer)IC50 = 15 µM

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of the compound demonstrated significant antimicrobial activity, with particular effectiveness noted against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships (SAR) that suggest modifications could enhance potency .
  • Cancer Cell Line Inhibition : In vitro studies on human colon carcinoma cell lines (HCT116) revealed that the compound inhibited cell proliferation with a GI50 value of 2.30 μM. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .

Q & A

Basic: What safety protocols should be followed when handling 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one?

Answer:

  • General Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.
  • First Aid:
    • Skin Contact: Wash immediately with copious water for ≥15 minutes; remove contaminated clothing .
    • Inhalation: Move to fresh air; seek medical attention if symptoms persist .
  • Storage: Store in a dry, ventilated area at 2–8°C, protected from light and moisture .
  • Documentation: Maintain a safety data sheet (SDS) for emergency reference, even if no specific hazards are classified .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the aminomethyl-pyridine and piperazin-2-one moieties. Compare shifts with analogous compounds (e.g., pyridin-2-ylpiperazine derivatives) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for protonated ions) .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., carbonyl stretch at ~1650–1700 cm1^{-1} for the piperazinone ring) .

Advanced: How can synthetic routes for this compound be optimized for higher yield?

Answer:

  • Stepwise Synthesis:
    • Aminomethylation: React 3-pyridylpiperazin-2-one with formaldehyde and ammonium chloride under reflux in methanol .
    • Purification: Use column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 9:1) to isolate intermediates .
  • Catalytic Optimization: Screen Pd/C or Raney Ni for hydrogenation steps to reduce byproducts .
  • Yield Improvement: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv. of formaldehyde) .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

  • Reproducibility Checks:
    • Validate assay conditions (e.g., receptor binding assays for dopamine D3 or serotonin receptors) using positive controls .
    • Test compound purity via HPLC (>95%) to rule out impurities affecting activity .
  • Structural Confirmation: Use X-ray crystallography (SHELX refinement ) to verify stereochemistry, as incorrect configurations can alter pharmacological profiles .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50_{50} values .

Advanced: What crystallographic methods are recommended for resolving the compound’s 3D structure?

Answer:

  • Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K .
  • Structure Refinement:
    • SHELX Suite: Apply SHELXL for refinement (full-matrix least-squares on F2F^2) and SHELXS for structure solution .
    • Validation: Check R-factor convergence (<0.05) and validate geometry using PLATON .
  • Case Study: For analogous piperazine derivatives, hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice .

Basic: How to assess the compound’s solubility for in vitro assays?

Answer:

  • Solvent Screening: Test solubility in DMSO (primary stock), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λ = 260–280 nm for pyridine absorption) .
  • Critical Micelle Concentration (CMC): For low solubility, use surfactants (e.g., Tween-80) below CMC to avoid interference .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Lyophilization: Freeze-dry the compound under vacuum (0.1 mbar) and store at -20°C in amber vials .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
  • Antioxidants: Add 0.1% w/v ascorbic acid to aqueous solutions to prevent oxidation of the aminomethyl group .

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